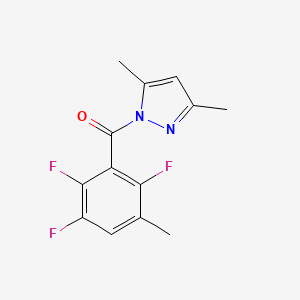
(3,5-dimethyl-1H-pyrazol-1-yl)(2,3,6-trifluoro-5-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL-1-(2,3,6-TRIFLUORO-5-METHYLBENZOYL)-1H-PYRAZOLE is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-1-(2,3,6-TRIFLUORO-5-METHYLBENZOYL)-1H-PYRAZOLE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Benzoylation: The final step involves the acylation of the pyrazole ring with 2,3,6-trifluoro-5-methylbenzoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-1-(2,3,6-TRIFLUORO-5-METHYLBENZOYL)-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to carboxylic acids or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3,5-DIMETHYL-1-(2,3,6-TRIFLUORO-5-METHYLBENZOYL)-1H-PYRAZOLE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It may serve as a lead compound for the development of new pesticides or herbicides.
Materials Science: Its unique structure can be exploited in the design of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-1-(2,3,6-TRIFLUORO-5-METHYLBENZOYL)-1H-PYRAZOLE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrazole ring can interact with various biological targets.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the trifluoromethyl and benzoyl groups, resulting in different chemical properties and applications.
1-(2,3,6-Trifluorobenzoyl)-1H-pyrazole: Similar structure but lacks the methyl groups, which can affect its reactivity and biological activity.
Uniqueness
3,5-DIMETHYL-1-(2,3,6-TRIFLUORO-5-METHYLBENZOYL)-1H-PYRAZOLE is unique due to the combination of its trifluoromethyl, benzoyl, and pyrazole moieties. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11F3N2O |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2,3,6-trifluoro-5-methylphenyl)methanone |
InChI |
InChI=1S/C13H11F3N2O/c1-6-4-9(14)12(16)10(11(6)15)13(19)18-8(3)5-7(2)17-18/h4-5H,1-3H3 |
InChI Key |
DPCUCSUFFTWESP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C(=O)N2C(=CC(=N2)C)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















